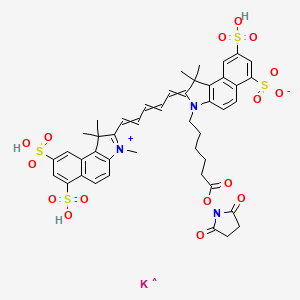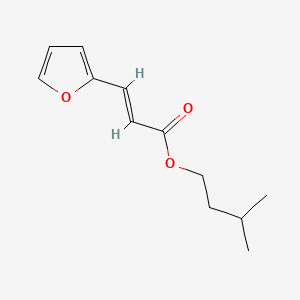
3-Methylbutyl 3-(2-furyl)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methylbutyl 3-(2-furyl)acrylate is an organic compound with the molecular formula C12H16O3. It is an ester derived from 3-(2-furyl)acrylic acid and 3-methylbutanol. This compound is known for its unique chemical structure, which includes a furan ring and an acrylate group, making it a subject of interest in various fields of scientific research and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylbutyl 3-(2-furyl)acrylate typically involves the esterification of 3-(2-furyl)acrylic acid with 3-methylbutanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of heterogeneous catalysts, such as silica-supported acids, can also be employed to facilitate the esterification reaction under milder conditions and with higher selectivity .
化学反応の分析
Types of Reactions
3-Methylbutyl 3-(2-furyl)acrylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The acrylate group can be reduced to form saturated esters.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Furan derivatives with various functional groups.
Reduction: Saturated esters.
Substitution: Substituted esters with different nucleophiles.
科学的研究の応用
3-Methylbutyl 3-(2-furyl)acrylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its reactive acrylate group
作用機序
The mechanism of action of 3-Methylbutyl 3-(2-furyl)acrylate involves its interaction with various molecular targets. The furan ring and acrylate group can participate in different chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects or other biological activities .
類似化合物との比較
Similar Compounds
3-Methylbutyl acrylate: Lacks the furan ring, making it less reactive in certain chemical reactions.
3-(2-Furyl)acrylic acid: Contains the furan ring but lacks the ester group, limiting its applications in polymer synthesis.
3-Methylbutyl methacrylate: Contains a methacrylate group instead of an acrylate group, leading to different polymerization properties
Uniqueness
3-Methylbutyl 3-(2-furyl)acrylate is unique due to the presence of both the furan ring and the acrylate group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry .
特性
CAS番号 |
79925-85-2 |
|---|---|
分子式 |
C12H16O3 |
分子量 |
208.25 g/mol |
IUPAC名 |
3-methylbutyl (E)-3-(furan-2-yl)prop-2-enoate |
InChI |
InChI=1S/C12H16O3/c1-10(2)7-9-15-12(13)6-5-11-4-3-8-14-11/h3-6,8,10H,7,9H2,1-2H3/b6-5+ |
InChIキー |
XAPDJXISYPRRFW-AATRIKPKSA-N |
異性体SMILES |
CC(C)CCOC(=O)/C=C/C1=CC=CO1 |
正規SMILES |
CC(C)CCOC(=O)C=CC1=CC=CO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


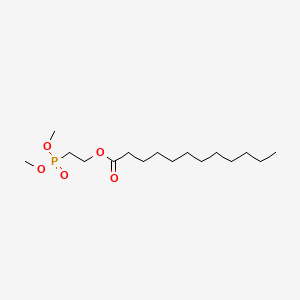

![5-(Diisopropylamino)-2-[[4-(dimethylamino)phenyl]azo]-3-methyl-1,3,4-thiadiazolium trichlorozincate(1-)](/img/structure/B13782497.png)
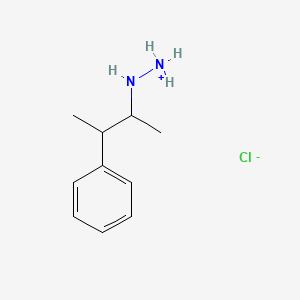
![5-(Diisopropylamino)-2-[[4-(dimethylamino)phenyl]azo]-3-methyl-1,3,4-thiadiazolium trichlorozincate(1-)](/img/structure/B13782502.png)
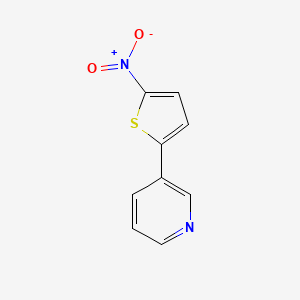
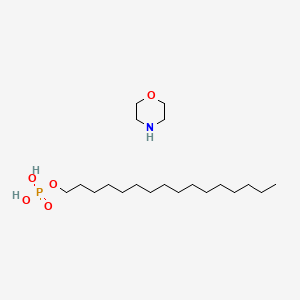
![2-[10,20-Diphenyl-15-(2-trimethylsilylethynyl)-21,22-dihydroporphyrin-5-yl]ethynyl-trimethylsilane](/img/structure/B13782529.png)
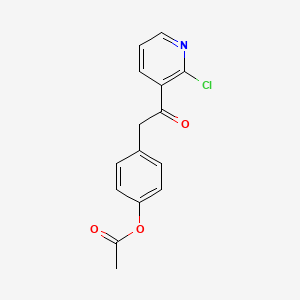

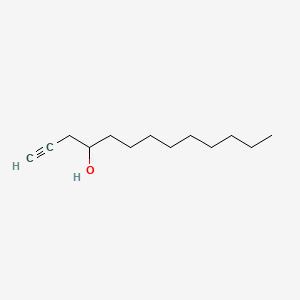

![4-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide](/img/structure/B13782540.png)
